2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride: is a heterocyclic compound that contains a triazole ring. Triazoles are known for their wide range of biological activities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and antioxidant properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride typically involves the reaction of 3-amino-1,2,4-triazole with various electrophiles. One common method is the reaction of 3-amino-1,2,4-triazole with chloroacetic acid in the presence of a base, followed by acidification to obtain the hydrochloride salt . The reaction conditions often include heating and the use of solvents such as water or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions may produce various substituted triazoles .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the development of new materials with specific properties .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It has shown promise in inhibiting enzymes such as alpha-amylase and alpha-glucosidase .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its use as an anticancer, antiviral, and antibacterial agent .
Industry: In industry, this compound is used in the synthesis of agrochemicals and pharmaceuticals. It is also used as an intermediate in the production of various chemical products .
Wirkmechanismus
The mechanism of action of 2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The triazole ring can form hydrogen bonds and other interactions with the enzyme’s active site, leading to inhibition .
Vergleich Mit ähnlichen Verbindungen
3-amino-1,2,4-triazole: A precursor in the synthesis of 2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride.
4-amino-1,2,4-triazole: Another triazole derivative with similar biological activities.
1,2,4-triazole-3-thiol: Known for its antimicrobial and anticancer properties.
Uniqueness: this compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C4H7ClN4O2 |
---|---|
Molekulargewicht |
178.58 g/mol |
IUPAC-Name |
2-(3-amino-1,2,4-triazol-4-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C4H6N4O2.ClH/c5-4-7-6-2-8(4)1-3(9)10;/h2H,1H2,(H2,5,7)(H,9,10);1H |
InChI-Schlüssel |
CPXKGKNWZJGSRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN=C(N1CC(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.